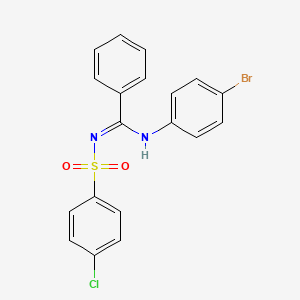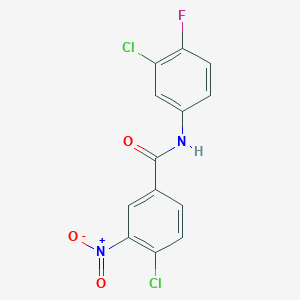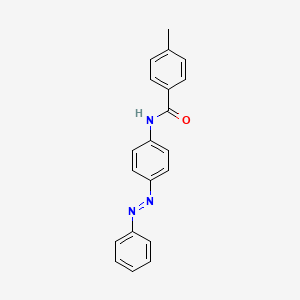![molecular formula C19H15BrN2O2 B11693660 4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11693660.png)
4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide is a hydrazone derivative characterized by the presence of a bromine atom, a methoxy group, and a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2-methoxynaphthaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the hydrazone linkage.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: The major product would be the corresponding hydrazine derivative.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies involving enzyme inhibition and molecular recognition due to its ability to form stable complexes with metal ions.
Wirkmechanismus
The mechanism of action of 4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 4-bromo-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]benzohydrazide
- 4-bromo-N’-[(E)-(2,4-dimethoxybenzylidene)benzohydrazide
- 4-bromo-N’-[(E)-(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide
Uniqueness: 4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its electronic properties and reactivity. This structural feature may enhance its potential in optoelectronic applications and provide distinct biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C19H15BrN2O2 |
|---|---|
Molekulargewicht |
383.2 g/mol |
IUPAC-Name |
4-bromo-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H15BrN2O2/c1-24-18-11-8-13-4-2-3-5-16(13)17(18)12-21-22-19(23)14-6-9-15(20)10-7-14/h2-12H,1H3,(H,22,23)/b21-12+ |
InChI-Schlüssel |
PYWCWOHIVPRXIX-CIAFOILYSA-N |
Isomerische SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11693586.png)
![4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B11693588.png)
![(3E)-1-(2-bromophenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693595.png)

![4-Amino-N'-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11693611.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11693613.png)


![Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B11693631.png)
![2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11693638.png)
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(morpholin-4-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11693646.png)
![2-ethoxy-4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11693653.png)

